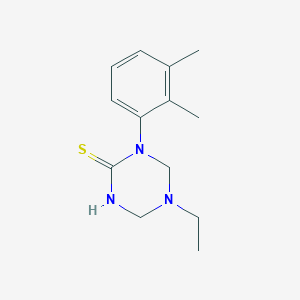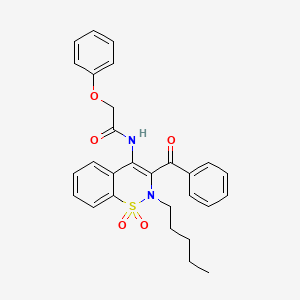![molecular formula C25H23N3O6S B11589629 2-[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11589629.png)
2-[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1-(3,4,5-trimethoxyphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a thiadiazole ring, a trimethoxyphenyl group, and a chromeno-pyrrole structure. These structural features contribute to its unique chemical and biological properties.
Preparation Methods
The synthesis of 2-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1-(3,4,5-trimethoxyphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the thiadiazole ring through the reaction of hydrazonoyl halides with potassium thiocyanate or thiosemicarbazide . The trimethoxyphenyl group is introduced through electrophilic aromatic substitution reactions. The final step involves the cyclization of the intermediate compounds to form the chromeno-pyrrole structure .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, depending on the functional groups present.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents on the compound .
Scientific Research Applications
2-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1-(3,4,5-trimethoxyphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of 2-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1-(3,4,5-trimethoxyphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby affecting cell growth and proliferation .
Comparison with Similar Compounds
Similar compounds to 2-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1-(3,4,5-trimethoxyphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione include other thiadiazole derivatives and chromeno-pyrrole compounds. These compounds share structural similarities but differ in their substituents and functional groups, which can lead to variations in their chemical and biological properties . Some examples of similar compounds include:
- 3,4-Dimethyl-2,5-bis(3,4,5-trimethoxyphenyl)tetrahydrofuran
- 3-(3,4,5-Trimethoxyphenyl)propionic acid
The uniqueness of 2-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1-(3,4,5-trimethoxyphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione lies in its specific combination of structural features, which contribute to its distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C25H23N3O6S |
|---|---|
Molecular Weight |
493.5 g/mol |
IUPAC Name |
2-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-1-(3,4,5-trimethoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C25H23N3O6S/c1-12(2)23-26-27-25(35-23)28-19(13-10-16(31-3)21(33-5)17(11-13)32-4)18-20(29)14-8-6-7-9-15(14)34-22(18)24(28)30/h6-12,19H,1-5H3 |
InChI Key |
YFGWKJDAYNSIKS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN=C(S1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC(=C(C(=C5)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[1-(3-acetylphenyl)-5-(4-fluorophenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B11589550.png)
![(5E)-5-(3-chlorobenzylidene)-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11589553.png)
![N-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-4-(pyrrolidin-1-yl)aniline](/img/structure/B11589563.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-5-[(dimethylamino)methyl]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11589574.png)
![4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]-N-(propan-2-yl)benzamide](/img/structure/B11589583.png)
![4-(5,6-dihydrobenzimidazo[1,2-c]quinazolin-6-yl)-N,N-dimethylaniline](/img/structure/B11589590.png)
![(4Z)-2-(4-bromo-2-methylphenyl)-5-methyl-4-{[(5-methyl-2,1,3-benzothiadiazol-4-yl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11589596.png)
![(5Z)-5-[3-bromo-5-ethoxy-4-(prop-2-en-1-yloxy)benzylidene]-3-ethyl-2-thioxoimidazolidin-4-one](/img/structure/B11589602.png)

![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B11589619.png)
![methyl 7-[3-(1H-imidazol-1-yl)propyl]-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11589626.png)

![(2E)-2-cyano-N-(furan-2-ylmethyl)-3-[2-(2-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B11589637.png)
![N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-fluorobenzamide](/img/structure/B11589642.png)
